Fluphenazine maleate is a pharmaceutical compound primarily used as an antipsychotic medication. It belongs to the class of drugs known as phenothiazines, which are utilized in the treatment of various psychiatric disorders, particularly schizophrenia. Fluphenazine maleate is the maleate salt form of fluphenazine, a trifluoromethyl phenothiazine derivative. It was first approved for clinical use in Japan on October 20, 1960, and has since been used globally for its therapeutic effects in managing psychotic symptoms.
Fluphenazine maleate is synthesized from fluphenazine hydrochloride and is classified as a small molecule drug. It is marketed under various brand names, including Modecate and Flumezin. The compound is produced by Mitsubishi Tanabe Pharma Factory Ltd., which is the originator organization responsible for its development and clinical application .
The synthesis of fluphenazine maleate involves several steps that typically include the formation of fluphenazine hydrochloride followed by its conversion into the maleate salt. The synthesis can be initiated from p-fluorobenzoic acid, leading to the formation of the desired phenothiazine structure through a series of chemical reactions including amination and esterification processes.
These methods are critical for achieving the desired pharmacological properties and ensuring stability in formulation .
Fluphenazine maleate has a complex molecular structure characterized by its trifluoromethyl group and a phenothiazine backbone. The molecular formula for fluphenazine maleate is , with a molecular weight of approximately 505.6 g/mol.
The structure consists of a phenothiazine ring system that contributes to its pharmacological activity by interacting with various neurotransmitter receptors in the brain .
Fluphenazine maleate undergoes various chemical reactions that can affect its stability and efficacy. These include:
Understanding these reactions is essential for developing stable formulations and ensuring patient safety during treatment .
Fluphenazine maleate exerts its therapeutic effects primarily through antagonism at dopamine D1 and D2 receptors in the central nervous system. This action leads to decreased dopaminergic activity, which is beneficial in managing symptoms associated with schizophrenia and other psychotic disorders.
Fluphenazine maleate exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and formulation strategies for clinical use .
Fluphenazine maleate is primarily applied in clinical settings for:
Additionally, ongoing research explores its potential uses in other psychiatric disorders, highlighting its importance in mental health therapeutics .
Fluphenazine maleate is a salt formed between the antipsychotic base fluphenazine (C₂₂H₂₆F₃N₃OS) and maleic acid (C₄H₄O₄), yielding the molecular formula C₂₂H₂₆F₃N₃OS·C₄H₄O₄ and a molecular weight of 553.60 g/mol [6] [9]. The structure features a phenothiazine core with a trifluoromethyl (-CF₃) substituent at position 2, which enhances its lipophilicity and dopamine receptor affinity. A piperazine-ethanol side chain linked via a propyl bridge enables potent dopamine D₂ receptor antagonism [2] [5]. The maleate counterion improves water solubility and bioavailability compared to the free base [9].
Fluphenazine lacks chiral centers but exhibits conformational flexibility. The piperazine ring adopts a chair conformation, and the phenothiazine core displays a non-planar "butterfly" shape due to steric strain. This conformation facilitates optimal interaction with the orthosteric binding site of dopamine D₂ receptors [5] [6]. The trifluoromethyl group’s electron-withdrawing properties reduce the phenothiazine ring’s electron density, enhancing receptor binding stability [2].
Table 1: Atomic Composition of Fluphenazine Maleate
Component | Atoms | Role in Pharmacology |
---|---|---|
Phenothiazine core | S, N, C₁₂H₈ | Scaffold for dopamine receptor interaction |
Trifluoromethyl group | CF₃ | Enhances lipophilicity and receptor affinity |
Piperazine-ethanol side chain | N₂C₄H₁₀O | Mediates D₂ receptor antagonism |
Maleate ion | C₄H₄O₄ | Improves solubility and crystallization |
Fluphenazine belongs to the piperazine-substituted phenothiazine subclass, distinguished from aliphatic (e.g., chlorpromazine) or piperidine (e.g., thioridazine) derivatives by its high potency and reduced sedative effects [2] [7]. Key structural analogues include:
The decanoate and enanthate esters are prodrug derivatives created through esterification of fluphenazine’s terminal ethanol group with long-chain fatty acids. These modifications drastically increase lipophilicity (log P: 7.2–9.0 for decanoate vs. 4.5 for free base), enabling sustained release from intramuscular depots [3] [7]. The ester chain length governs release duration: enanthate (C7) acts for 1–4 weeks, while decanoate (C10) extends to 4 weeks [7] [8].
Table 2: Structural Analogues of Fluphenazine in the Phenothiazine Class
Compound | Side Chain | Substituent | Relative Potency |
---|---|---|---|
Fluphenazine | -CH₂CH₂CH₂N(CH₂CH₂OH)N-piperazine | -CF₃ | 100× |
Chlorpromazine | -CH₂CH₂CH₂N(CH₃)₂ | -Cl | 1× (baseline) |
Trifluoperazine | -CH₂CH₂CH₂N-methylpiperazine | -CF₃ | 50× |
Perphenazine | -CH₂CH₂CH₂N(CH₂CH₂OH)N-piperazine | -Cl | 10× |
Solubility Profile
Fluphenazine maleate exhibits pH-dependent solubility: freely soluble in water (100 mg/mL) and ethanol (30 mg/mL) at pH < 5, but poorly soluble above pH 7 due to deprotonation of the piperazine nitrogen [9]. The free base is highly lipophilic (log P ≈ 4.5), necessitating salt formation for oral formulations. Fluphenazine decanoate, used in long-acting injectables (LAIs), is virtually insoluble in water (<0.1 mg/mL) but dissolves in oils (e.g., sesame oil) and organic solvents like polyethylene glycol (PEG) [3] [7].
Solubility in PEG-water mixtures increases with PEG concentration and temperature. For example, in PEG 400 (70% w/w), solubility reaches 8.3 mg/mL at 25°C due to improved hydrogen bonding and reduced dielectric constant [3].
Stability and Degradation Pathways
Fluphenazine is susceptible to photooxidation under UV light, forming sulfoxide derivatives that reduce antipsychotic activity. Solutions degrade rapidly at pH > 5 via hydrolysis of the piperazine ring [6] [9]. In solid formulations, oxidation at the phenothiazine sulfur atom is minimized using antioxidants like ascorbic acid and opaque packaging [2].
Formulation Challenges
Table 3: Solubility of Fluphenazine Forms in Selected Solvents
Form | Water (mg/mL) | Ethanol (mg/mL) | Sesame Oil (mg/mL) | PEG 400 (mg/mL) |
---|---|---|---|---|
Fluphenazine maleate | 100 | 30 | <1 | >200 |
Fluphenazine base | <0.1 | 50 | 15–20 | 150–180 |
Fluphenazine decanoate | <0.01 | 100 | 50–75 | 300–350 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7